molecular formula BSi B087450 Tetraboron silicide CAS No. 12007-81-7

Tetraboron silicide

Cat. No.: B087450
CAS No.: 12007-81-7
M. Wt: 38.90 g/mol
InChI Key: CFOAUMXQOCBWNJ-UHFFFAOYSA-N
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Description

Tetraboron silicide, with the chemical formula B₄Si, is a compound formed between boron and silicon. It is a lightweight ceramic material known for its high hardness and thermal stability. This compound is part of the broader family of boron silicides, which are known for their unique properties and applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetraboron silicide can be synthesized through direct reaction of elemental boron and silicon at high temperatures. The reaction typically occurs in a vacuum or inert atmosphere to prevent oxidation. The process involves heating the mixture of boron and silicon powders to temperatures around 1500-1800°C .

Industrial Production Methods: In industrial settings, this compound is produced using methods such as chemical vapor deposition (CVD) and solid-state reactions. CVD involves the reaction of gaseous precursors containing boron and silicon, which decompose on a heated substrate to form the desired compound. Solid-state reactions involve the direct combination of boron and silicon powders under high temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: Tetraboron silicide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Tetraboron silicide has a wide range of applications in scientific research and industry:

    Chemistry: Used as a precursor for the synthesis of other boron-silicon compounds.

    Materials Science: Due to its high hardness and thermal stability, it is used in the production of cutting tools, abrasives, and wear-resistant coatings.

    Electronics: Employed in the fabrication of semiconductors and thermoelectric materials.

    Aerospace: Utilized in the manufacturing of heat-resistant tiles for spacecraft.

Comparison with Similar Compounds

  • Silicon triboride (SiB₃)
  • Silicon tetraboride (SiB₄)
  • Silicon hexaboride (SiB₆)

Comparison:

  • Silicon triboride (SiB₃): Similar in structure but contains fewer boron atoms. It is less thermally stable compared to tetraboron silicide.
  • Silicon tetraboride (SiB₄): Very similar in composition and properties, often co-produced with this compound. It has comparable hardness and thermal stability.
  • Silicon hexaboride (SiB₆): Contains more boron atoms, resulting in higher hardness and thermal stability. It is used in similar applications but offers better performance in high-temperature environments .

This compound stands out due to its balanced properties of hardness, thermal stability, and electrical conductivity, making it a versatile material for various advanced applications.

Properties

CAS No.

12007-81-7

Molecular Formula

BSi

Molecular Weight

38.90 g/mol

IUPAC Name

boron;silicon

InChI

InChI=1S/B.Si

InChI Key

CFOAUMXQOCBWNJ-UHFFFAOYSA-N

SMILES

[B].[B].[B].[B].[Si]

Canonical SMILES

[B].[Si]

12046-88-7

Origin of Product

United States
Customer
Q & A

Q1: What are the key properties of tetraboron silicide that make it attractive for high-temperature applications?

A1: this compound demonstrates exceptional resistance to oxidation at high temperatures. Studies show that shapes fabricated from B4Si can withstand oxidation in air for over 100 hours at 1370 °C. [] This resistance, coupled with its impressive thermal shock resistance – evidenced by its ability to withstand repeated transitions from 1370 °C to room temperature without cracking – makes B4Si a promising material for demanding high-temperature applications. []

Q2: How are this compound whiskers synthesized, and what factors influence their growth?

A2: this compound whiskers can be grown via chemical vapor deposition (CVD) at temperatures between 1000-1100°C using a specific ratio of boron trichloride (BCl3) and silicon tetrachloride (SiCl4). [] The presence of gold as an impurity plays a crucial role, with an optimal concentration range of 20-50 μg/cm2 promoting the growth of wool-like whiskers with thicknesses ranging from 0.1 to 1 μm and lengths from 0.5 to 2 mm. [] This growth process is suggested to follow a tip VLS (Vapor-Liquid-Solid) mechanism, supported by the observation of impurity deposits on the whisker tips. []

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